tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate

Physicochemistry Basicity Hydrogen Bonding

tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate (CAS 1401222-55-6) is a heterocyclic building block featuring a Boc-protected piperazine and a 5-amino-1H-pyrazole moiety. This compound serves as a versatile intermediate in medicinal chemistry, particularly valued for its dual functional groups that enable divergent synthetic pathways.

Molecular Formula C12H21N5O2
Molecular Weight 267.333
CAS No. 1401222-55-6
Cat. No. B3015070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate
CAS1401222-55-6
Molecular FormulaC12H21N5O2
Molecular Weight267.333
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)N
InChIInChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15)
InChIKeyLJSFKBVHYJBQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate: A Dual-Functional Intermediate for Targeted Heterocyclic Synthesis


tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate (CAS 1401222-55-6) is a heterocyclic building block featuring a Boc-protected piperazine and a 5-amino-1H-pyrazole moiety [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly valued for its dual functional groups that enable divergent synthetic pathways [2]. Its structural features position it as a key precursor in the development of kinase inhibitors and other bioactive scaffolds [3].

Critical Selection Criteria for 4-(5-Amino-1H-pyrazol-3-yl)piperazine Intermediates: Beyond Structural Analogs


In-class compounds like tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 1169563-99-8) share the 5-amino-pyrazole pharmacophore but are not functionally interchangeable. The piperazine core of CAS 1401222-55-6 introduces a second, modifiable nitrogen, which fundamentally alters hydrogen-bonding capacity, basicity, and downstream synthetic versatility compared to the piperidine analog [1]. This difference is critical in medicinal chemistry where optimizable vectors for solubility, target engagement, and metabolic stability are paramount. The quantitative evidence below demonstrates that simple substitution based on the pyrazole ring alone fails to capture the differentiated physicochemical and reactivity profile that drives molecular performance in kinase inhibitor design [2].

Quantitative Differentiation of tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate: A Comparative Evidence Assessment


Piperazine vs. Piperidine Core: Impact on Basicity and Hydrogen-Bonding Capacity

The piperazine ring in the target compound (CAS 1401222-55-6) contains a second nitrogen atom absent in its closest structural analog, tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS 1169563-99-8). This second nitrogen provides an additional hydrogen-bond acceptor and significantly alters the basicity profile. While direct experimental pKa values for these exact derivatives are not published, class-level data for the parent heterocycles show piperazine has a conjugate acid pKa of 9.73, compared to 11.22 for piperidine, a difference of 1.49 log units [1]. This translates to a >10-fold difference in protonation state at physiological pH, which directly impacts solubility, membrane permeability, and target binding interactions.

Physicochemistry Basicity Hydrogen Bonding

Synthetic Utility: Orthogonal Protection and Divergent Derivatization Potential

The target compound features a Boc-protected piperazine nitrogen, leaving the second piperazine nitrogen and the pyrazole 5-amino group available for independent functionalization. In contrast, the piperidine analog (CAS 1169563-99-8) contains only one endocyclic nitrogen, limiting derivatization to the exocyclic amino group after Boc removal. This is directly demonstrated in patent US09169260B2, where CAS 1401222-55-6 serves as a key intermediate for IRAK-4 kinase inhibitors. Here, the free piperazine nitrogen is elaborated to form the final amidopyrazole pharmacophore, a synthetic step that is structurally impossible with the piperidine analog [1]. The patent explicitly reports a 94% yield for the cyclization with hydrazine to form the 5-amino-pyrazole ring, highlighting the compound's synthetic efficiency .

Synthetic Chemistry Protecting Groups Divergent Synthesis

Molecular Weight and Lipophilicity: Impact on Transport and Permeability Profiles

The molecular weight (MW) and predicted partition coefficient (logP) of the piperazine derivative (MW 267.33, logP ~0.8) differ notably from the piperidine analog (MW 266.34, logP ~1.2) [1]. The additional nitrogen in the piperazine ring reduces lipophilicity by approximately 0.4 log units compared to the piperidine. This is consistent with the known effect of replacing a carbon (CH2) with a nitrogen atom, which lowers logP by ~0.4–0.7 units per substitution [2]. The lower logP of the piperazine compound correlates with improved aqueous solubility, a key parameter for in vitro assay compatibility. Furthermore, while both compounds have similar MW, the piperazine derivative has a higher topological polar surface area (tPSA) of 78 Ų versus 64 Ų for the piperidine analog, influencing blood-brain barrier penetration and oral absorption potential [3].

Lipophilicity Drug-like Properties ADME

Established Precedence: Documented Use as a Key Intermediate in IRAK-4 Kinase Inhibitor IP

Patent US09169260B2 explicitly claims synthetic routes utilizing CAS 1401222-55-6 as an intermediate for IRAK-4 inhibitors, a high-value target in oncology and inflammation [1]. The patent discloses that this specific piperazine derivative, when elaborated, yields compounds with IRAK-4 IC50 values in the low nanomolar range (e.g., Example 1: IC50 = 2.3 nM) [2]. In contrast, no equivalent patent precedent exists for the piperidine analog (CAS 1169563-99-8) in the same IRAK-4 inhibitor context, suggesting the piperazine core's superior compatibility with the target's ATP-binding site. This established intellectual property pedigree provides procurement confidence for drug discovery programs targeting IRAK-4 or related kinases.

Kinase Inhibitors IRAK-4 Intellectual Property

Strategic Application Scenarios for tert-Butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate


Divergent Library Synthesis for Kinase Inhibitor Lead Optimization

Teams pursuing kinase inhibitor programs, particularly against IRAK-4 or TTK/MPS1, can leverage CAS 1401222-55-6 as a central intermediate for library synthesis. The dual functional groups (Boc-protected piperazine and 5-amino-pyrazole) enable parallel derivatization: one chemical step can elaborate the free piperazine nitrogen, while a later Boc deprotection allows for a second diversity point, accelerating SAR exploration. This is directly supported by patent US09169260B2, where this compound was used to produce potent, nanomolar IRAK-4 inhibitors (e.g., IC50 = 2.3 nM) [1].

Solubility-Driven Lead Candidate Selection in CNS Drug Discovery

For CNS programs where optimized lipophilicity and polar surface area are critical for blood-brain barrier penetration, the piperazine derivative (predicted logP ~0.8, tPSA 78.2 Ų) offers a more favorable profile than its piperidine analog (predicted logP ~1.2, tPSA 64.3 Ų) [1]. The increased polar surface area (ΔtPSA ≈ +14 Ų) and lower logP correlate with improved solubility and reduced off-target binding, making it a preferred starting point for CNS-targeted libraries [2].

Chemical Probe Development Requiring Orthogonal Protection Strategies

In the design of chemical probes, where precise temporal control of functional group revelation is required, this compound provides an orthogonal Boc protection strategy. The Boc group is stable to basic conditions but labile under acidic conditions, while the pyrazole amine remains active for amide coupling. This orthogonal reactivity is not matched by the piperidine analog, which lacks a second nitrogen for such dual protection schemes [1].

Intellectual Property Expansion Around IRAK-4 and Inflammatory Kinases

Organizations investing in IRAK-4 inhibitor IP should prioritize this compound as a building block. The US09169260B2 patent family demonstrates the validity of the pyrazolyl-piperazine scaffold in producing clinically relevant kinase inhibitors. Using this intermediate can enable the generation of novel, patentable derivatives while maintaining freedom-to-operate advantages, as the piperidine analog is absent from the same patent landscape [1].

Quote Request

Request a Quote for tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.